(+)-Rengyolone
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Overview
Description
(+)-Rengyolone is a natural product found in Incarvillea arguta, Millingtonia hortensis, and other organisms with data available.
Scientific Research Applications
Anti-Inflammatory Properties : Rengyolone exhibits strong anti-inflammatory effects. A 2006 study demonstrated its ability to inhibit nitric oxide and tumor necrosis factor-alpha production, suggesting a mechanism through blockade of NF-kappaB and p38 MAPK activation in LPS-stimulated cells (Kim et al., 2006).
Therapeutic Potential in Dermatology : A 2012 study found that rengyolone could inhibit MDC/CCL22 expression and STAT1 signaling pathway induced by interferon-y in keratinocytes, pointing towards potential applications in treating dermatological conditions like atopic dermatitis (Kang et al., 2012).
Skin-Whitening Agent : Rengyolone was found to be an effective skin-whitening agent, reducing melanin synthesis in cells and in a zebrafish model system, potentially due to its inhibition of melanogenic enzyme expression (Kim et al., 2014).
Potential in Treating Hepatitis and Neuropathic Pain : A 2019 study indicated that rengyolone could inhibit the development of acute inflammation, reducing symptoms of hepatitis in rats. Additionally, a 2020 study showed its potential in alleviating neuropathic pain in rats, possibly through the modulation of NGF mRNA expression and Cdc2 expression (Lee et al., 2019); (Lee & Hyun, 2020).
Apoptosis Inhibition : Rengyolone has been shown to inhibit apoptosis via downregulation of caspase in etoposide-induced U937 human leukemia cells (Kim & Lee, 2009).
Synthesis and Chemical Applications : Studies have explored the total synthesis of compounds like incarviditone and incarvilleatone through biomimetic dimerization of rengyolone, contributing to our understanding of their biosynthetic pathways and structure determination (Brown et al., 2012); (Zhao et al., 2012).
properties
Product Name |
(+)-Rengyolone |
---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
(3aS,7aS)-3a-hydroxy-2,3,7,7a-tetrahydro-1-benzofuran-6-one |
InChI |
InChI=1S/C8H10O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h1-2,7,10H,3-5H2/t7-,8+/m0/s1 |
InChI Key |
HSGPAWIMHOPPDA-JGVFFNPUSA-N |
Isomeric SMILES |
C1CO[C@@H]2[C@]1(C=CC(=O)C2)O |
Canonical SMILES |
C1COC2C1(C=CC(=O)C2)O |
synonyms |
cleroindicin F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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